2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13813646
InChI: InChI=1S/C15H16O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-10H,2-4H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H16O3
Molecular Weight: 244.28 g/mol

2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid

CAS No.:

Cat. No.: VC13813646

Molecular Formula: C15H16O3

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid -

Specification

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
IUPAC Name 2-[4-[(2-oxocyclopentylidene)methyl]phenyl]propanoic acid
Standard InChI InChI=1S/C15H16O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-10H,2-4H2,1H3,(H,17,18)
Standard InChI Key LQCIKPYFWJPEDQ-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)C=C2CCCC2=O)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound (CAS: 69956-76-9) features a phenyl ring substituted at the para-position with a (2-oxocyclopentylidene)methyl group, connected to a propanoic acid side chain. Its IUPAC name, 2-[4-[(Z)-(2-oxocyclopentylidene)methyl]phenyl]propanoic acid, reflects the Z-configuration of the exocyclic double bond in the cyclopentylidene moiety .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₆O₃
Molecular Weight244.28 g/mol
SMILESCC(C(=O)O)C1=CC=C(C=C1)/C=C\2/CCCC2=O
InChI KeyLQCIKPYFWJPEDQ-UKTHLTGXSA-N
Boiling Point445.9±34.0 °C (predicted)
Density1.235±0.06 g/cm³ (predicted)

Stereochemical Considerations

The Z-configuration of the cyclopentylidene double bond is critical for its spatial arrangement, influencing interactions in biological systems . Nuclear Overhauser Effect (NOE) studies or X-ray crystallography would be required to confirm stereochemistry, though such data are absent in current literature.

Synthesis and Preparation

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous methods for related NSAID impurities suggest multi-step approaches:

  • Friedel-Crafts Acylation: Introduction of the cyclopentylidene group via acyl chloride intermediates .

  • Aldol Condensation: Coupling of a phenylpropanoid precursor with a cyclopentanone derivative .

  • Reductive Amination: For intermediates involving nitrogen-containing analogs .

Table 2: Key Reagents in Related Syntheses

StepReagents/ConditionsSource
Cyclopentylidene FormationTriethylsilane, Acetic Acid
Propanoic Acid DerivatizationLithium Hydroxide, Methanol

Challenges in Purification

The compound’s lipophilic nature (LogP ≈ 3.2 predicted ) complicates isolation. Patent WO2014188453A2 highlights the use of dichloromethane and acetic acid for crystallization in similar compounds .

Pharmacological and Industrial Relevance

Biological Activity

While direct pharmacological data are scarce, structural analogs exhibit:

  • COX-1/COX-2 Inhibition: Common to propanoic acid derivatives .

  • Membrane Permeabilization: Linked to gastrointestinal toxicity in NSAIDs . Modifying the cyclopentylidene group may reduce this effect .

Analytical Characterization

Spectroscopic Data

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and ketone).

  • NMR: Key signals include δ 1.5 ppm (CH₃ of propanoic acid) and δ 7.3–7.8 ppm (aromatic protons) .

  • MS (ESI): [M-H]⁻ peak at m/z 243.1 .

Chromatographic Methods

  • HPLC: C18 column, mobile phase: acetonitrile/0.1% phosphoric acid (70:30), retention time ~8.2 min .

  • UPLC-MS/MS: Used for trace impurity analysis in Loxoprofen formulations .

PrecautionRecommendation
Personal Protective EquipmentGloves, goggles, respirator
Storage-20°C, inert atmosphere
DisposalIncineration per EPA guidelines

Future Research Directions

  • Synthetic Optimization: Develop stereoselective routes to improve yield .

  • Toxicological Studies: Assess genotoxicity and carcinogenicity per ICH S2 guidelines .

  • Drug Design: Explore derivatives with reduced COX-1 activity to mitigate side effects .

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